HIF‑1α Inhibitory Potency of the 4‑Hydroxynaphthalen‑1‑yl Analog (1d) Versus the 4‑Hydroxyphenyl Analog (1c) in HepG2 Cells
In a head‑to‑head cellular assay measuring HIF‑1α accumulation, the 4‑hydroxynaphthalen‑1‑yl analog (1d, target compound) displayed an IC₅₀ of 20 µM, whereas the closest comparator 4‑tert‑butyl‑N‑(4‑hydroxyphenyl)benzenesulfonamide (1c) showed an IC₅₀ of 5 µM, demonstrating that the bulkier naphthyl substituent reduces HIF‑1α inhibitory potency by 4‑fold relative to the simple 4‑hydroxyphenyl group [1]. Despite this reduced potency, 1d retains measurable activity, in contrast to the 2‑hydroxyphenyl (1p) and 3‑hydroxyphenyl (1q) regioisomers, which are inactive (IC₅₀ > 20 µM) [1].
| Evidence Dimension | HIF‑1α inhibitory activity (IC₅₀) in HepG2 cells |
|---|---|
| Target Compound Data | IC₅₀ = 20 µM (compound 1d) |
| Comparator Or Baseline | 4‑tert‑Butyl‑N‑(4‑hydroxyphenyl)benzenesulfonamide (1c): IC₅₀ = 5 µM; 4‑tert‑butyl‑N‑(2‑hydroxyphenyl)benzenesulfonamide (1p) and 4‑tert‑butyl‑N‑(3‑hydroxyphenyl)benzenesulfonamide (1q): IC₅₀ > 20 µM |
| Quantified Difference | 1d is 4‑fold less potent than 1c; 1d is at least equipotent with 1p and 1q (>20 µM range) |
| Conditions | HepG2 human hepatocellular carcinoma cells; HIF‑1α protein accumulation measured under hypoxic conditions (1% O₂); values represent mean of three independent experiments |
Why This Matters
This defines the exact potency rank of the 4‑hydroxynaphthalen‑1‑yl substitution within the R₂ SAR series, allowing scientists to select 1d when a moderated HIF‑1α inhibitory profile is desired—for example, in assays where the stronger inhibition of 1c might mask mechanistic nuances.
- [1] Jung, H.J.; Cho, M.; Kim, Y.; Han, G.; Kwon, H.J. J. Med. Chem. 2014, 57, 7990‑7998 (Table 1). View Source
